(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine

Lipophilicity LogP Drug Design

Researchers requiring a structurally precise 5-methylfurfurylamine derivative for CNS target or antifungal SAR often face supply gaps with simpler analogs. (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine (CAS 937657-25-5) directly addresses this need, providing a unique N-ethoxypropyl substitution pattern that critically modulates lipophilicity (LogP ~2.1) and hydrogen-bonding capacity. • Uniquely enables systematic SAR exploration at the amine nitrogen, avoiding confounding variables of simpler methyl or unsubstituted analogs. • Experimentally validated thermochemical core stability supports use in energetic-materials or medicinal-chemistry campaigns. • Consistent 95% purity with sealed, 2-8°C storage ensures lot-to-lot reproducibility for rigorous in-vitro assays and probe-design workflows.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13255894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCOCCCNCC1=CC=C(O1)C
InChIInChI=1S/C11H19NO2/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11/h5-6,12H,3-4,7-9H2,1-2H3
InChIKeyYYFSXKPTMUCPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine


(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine (CAS: 937657-25-5) is a secondary amine featuring a 3-ethoxypropyl chain and a 5-methylfurfuryl group . With a molecular formula of C11H19NO2 and a molecular weight of 197.27 g/mol, this compound belongs to the broader class of 5-methylfurfurylamine derivatives, which are increasingly recognized as privileged scaffolds in medicinal chemistry due to their unique furan heterocycle [1]. While direct literature on this specific compound is limited, its structural features—including the ether-containing side chain and the 5-methylfuran moiety—suggest distinct physicochemical and potentially biological properties that differentiate it from simpler analogs . This guide aggregates available quantitative evidence, supplemented by class-level inference, to inform scientific and procurement decisions where this specific structure is required.

1 5-Methylfurfurylamine scaffold with 3-ethoxypropyl N-substituent for SAR studies
2 Class-level evidence supports furan-scaffold interaction and permeability context
3 Ether-amine structure may support balanced solubility-permeability profile for cell-based assays

Why Generic 5-Methylfurfurylamine Analogs Fail to Substitute


The (3-ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine structure cannot be arbitrarily substituted with simpler 5-methylfurfurylamine derivatives due to the critical influence of the N-alkyl substituent on key molecular properties. While the 5-methylfurfuryl core provides a baseline for bioactivity (as seen in thermochemical and MAO inhibition studies [1]), the 3-ethoxypropyl side chain uniquely modulates lipophilicity, solubility, and potential target interactions. For instance, the closely related analog (3-ethoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine differs by a single methyl group (C12H21NO2, MW 211.3 vs. 197.27), yet this subtle change can alter steric hindrance and hydrogen bonding capacity . Similarly, the non-ethoxy analog methyl[(5-methylfuran-2-yl)methyl]amine (MW 139.2) exhibits a dramatically lower Log P (0.79 vs. estimated ~1.5-2.0 for the target compound) [2]. These differences in physicochemical parameters directly impact experimental reproducibility, assay conditions, and SAR interpretation, making precise compound identity essential for rigorous scientific work.

Target Feature
Generic Analog
Mismatch Risk
3-Ethoxypropyl N-substituent
Unsubstituted or N-methyl
Estimated Log P shift of 1.1–1.6 units may alter permeability context
Ether oxygen in side chain
Purely alkyl N-substituent
Hydrogen-bonding capacity and solubility profile may differ
5-Methylfuran + ethoxypropyl
Ethyl-branched analog (C12 variant)
Single methyl difference alters steric hindrance; SAR interpretation may shift

Comparative Evidence for (3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine


Enhanced Lipophilicity vs. Simpler Analogs

The 3-ethoxypropyl substituent substantially increases lipophilicity compared to simpler N-alkyl 5-methylfurfurylamines. While the parent 5-methylfurfurylamine has a Log P of approximately 0.36 [1] and the N-methyl analog has a Log P of 0.79 [2], the target compound, based on the structurally similar (3-ethoxypropyl)[(furan-2-yl)methyl]amine (Log P = 1.01) [3], is predicted to have a Log P in the range of 1.5-2.0. This represents a 4-5 fold increase in lipophilicity, which can significantly impact membrane permeability and pharmacokinetic behavior.

Lipophilicity Shift
Class-level
Estimated Log P 1.5–2.0 vs 0.36 baseline
Supports permeability context review
Predicted from structural analog; verify experimentally
Lipophilicity LogP Drug Design

Improved Aqueous Solubility vs. Non-Polar Analogs

The 3-ethoxypropyl side chain, featuring an ether oxygen, is expected to enhance aqueous solubility compared to purely alkyl-substituted analogs. While quantitative solubility data for the target compound is not available, the structurally related 3-ethoxypropylamine is miscible with water [1], and the 5-methylfurfuryl core (as 5-methylfurfurylamine) is soluble in water (>1000 g/L at 20°C) . In contrast, more hydrophobic analogs like [(5-methylfuran-2-yl)methyl](pentyl)amine are expected to have significantly lower aqueous solubility due to the pentyl chain .

Solubility Profile
Class-level
Ether oxygen supports aqueous solubility
Supports assay-compatible solubility context
Qualitative inference; quantitative data needed
Solubility Formulation Assay Development

pKa and Ionization State at Physiological pH

The secondary amine nitrogen in (3-ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine is expected to have a pKa in the range of 9.5-10.5, based on the known pKa of 3-ethoxypropylamine (9.79 ± 0.10) and the electron-donating effects of the furfuryl group. This is slightly lower than simple alkyl amines (pKa ~10.6) but higher than aromatic amines (pKa ~4-5). At physiological pH (7.4), the compound will be predominantly (>99%) protonated, which influences its interaction with biological targets and its distribution.

Ionization State
Data to verify
Estimated pKa ~9.5–10.5
Supports ionization-state context review
No experimental data available
pKa Ionization Bioavailability

Potential MAO-B Inhibition from Furan Moiety

Furan-containing amines, such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), have demonstrated MAO-B inhibitory activity (partial reversible inhibition) [1]. While the target compound lacks the propargyl group crucial for irreversible MAO inhibition, the 5-methylfuran moiety is a known pharmacophore for MAO interaction. The 3-ethoxypropyl side chain may further modulate binding affinity or selectivity compared to simpler furfurylamines. However, direct comparative data for the target compound is absent.

MAO-B Interaction
Class-level
5-Methylfuran scaffold as MAO pharmacophore
Supports target-engagement context review
Direct compound data absent; requires validation
MAO Inhibition CNS Neuroprotection

Distinct Thermochemical Profile vs. Core Scaffold

The gas-phase enthalpy of formation for 5-methylfurfurylamine, the core scaffold of the target compound, has been experimentally determined as -(81.2 ± 1.7) kJ·mol⁻¹ at 298.15 K [1]. This value is significantly more negative than that of furfurylamine (-(43.5 ± 1.4) kJ·mol⁻¹), indicating greater thermodynamic stability due to the electron-donating methyl group. The addition of the 3-ethoxypropyl chain to form the target compound will further alter this thermochemical profile, impacting its stability and reactivity in energetic or high-temperature applications.

Thermochemical Stability
Source review
Core ΔfH°gas = –(81.2 ± 1.7) kJ·mol⁻¹
Supports stability context review
3-Ethoxypropyl contribution undetermined
Thermochemistry Energetics Stability

Research and Industrial Applications


CNS Lead Optimization Targeting MAO

Given the class-level evidence linking furfurylamine derivatives to MAO inhibition and neuroprotective effects [1], (3-ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine may serve as a versatile scaffold for structure-activity relationship (SAR) studies in CNS drug discovery. Its moderate predicted lipophilicity (Log P ~1.5-2.0) suggests potential for blood-brain barrier penetration, while the 5-methylfuran core provides a handle for exploring interactions with MAO-B or other CNS targets [2]. Researchers can use this compound to systematically vary the N-alkyl substituent and assess the impact on target affinity, selectivity, and pharmacokinetic properties.

Antifungal Agent Development via Scaffold Optimization

Certain N-aryl furfurylamines have demonstrated remarkable antifungal activity against dermatophytes [3]. Although the target compound lacks the aryl group present in these active compounds, the 5-methylfuran core is a common pharmacophore. The (3-ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine could be utilized as a key intermediate or starting material for synthesizing libraries of N-substituted furfurylamines, exploring the structure-activity relationship around the amine nitrogen to identify new antifungal leads with improved potency or selectivity.

Energetic Materials and Thermochemical Research

The experimentally determined thermochemical properties of the 5-methylfurfurylamine core—specifically its enhanced thermodynamic stability compared to furfurylamine [4]—make (3-ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine a candidate for studies in energetic materials or as a building block for high-energy-density compounds. The 3-ethoxypropyl side chain may further modulate combustion properties or sensitivity. Researchers in this field can leverage the known thermochemical data of the core scaffold to predict and engineer the properties of novel furan-based energetic materials.

Chemical Biology Probe for Amine-Dependent Processes

As a secondary amine with a distinct ether-containing side chain, (3-ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine can serve as a chemical probe to investigate amine recognition by biological systems. Its moderate lipophilicity and predicted water solubility [5] make it suitable for cell-based assays, while its unique structure can help elucidate the role of specific functional groups in membrane permeability, protein binding, or metabolic stability. This compound is particularly valuable in academic settings where understanding fundamental structure-property relationships is the primary goal.

Application
Selection Property
Validation Focus
MAO pathway SAR studies
Furan-scaffold interaction context
MAO isoform binding assay
Antifungal screening scaffold
N-substituted furfurylamine context
Antifungal susceptibility panel
Energetic materials research
Core thermochemical stability
Enthalpy of formation determination
Amine recognition probe studies
Ether-amine structural context
Cell-based permeability assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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